Indeno[1,2-c]isochromene-5,11-dione

Cytotoxicity Non‑small cell lung cancer Topoisomerase I inhibition

Indeno[1,2-c]isochromene-5,11-dione (CAS 5651‑60‑5, molecular formula C₁₆H₈O₃, MW 248.23) is a fully conjugated, planar tetracyclic compound that fuses an indene and an isochromene ring system. Also catalogued under synonyms such as Benz[d]indeno[1,2-b]pyran-5,11-dione and NSC 102064, it is a key synthetic intermediate for the preparation of indenoisoquinoline-based topoisomerase I (Top1) inhibitors.

Molecular Formula C16H8O3
Molecular Weight 248.23 g/mol
CAS No. 5651-60-5
Cat. No. B1606987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndeno[1,2-c]isochromene-5,11-dione
CAS5651-60-5
Molecular FormulaC16H8O3
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)OC2=O
InChIInChI=1S/C16H8O3/c17-14-10-6-2-3-7-11(10)15-13(14)9-5-1-4-8-12(9)16(18)19-15/h1-8H
InChIKeyHVRWJPNEHHBGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indeno[1,2-c]isochromene-5,11-dione (CAS 5651-60-5) – Core Sourcing Profile and Tetracyclic Identity


Indeno[1,2-c]isochromene-5,11-dione (CAS 5651‑60‑5, molecular formula C₁₆H₈O₃, MW 248.23) is a fully conjugated, planar tetracyclic compound that fuses an indene and an isochromene ring system [1]. Also catalogued under synonyms such as Benz[d]indeno[1,2-b]pyran-5,11-dione and NSC 102064, it is a key synthetic intermediate for the preparation of indenoisoquinoline-based topoisomerase I (Top1) inhibitors [2]. The compound exhibits a melting point of 258‑259 °C and a predicted density of ~1.45 g/cm³, and commercial sources typically supply it at ≥97 % purity [1][3].

Why Indeno[1,2-c]isochromene-5,11-dione Cannot Be Replaced by a Generic In‑Class Intermediate


Although the indenoisoquinoline pharmacophore class shares a common planar tetracyclic motif, the specific [1,2‑c] ring junction of indeno[1,2-c]isochromene-5,11-dione is essential for its established role as the direct precursor to clinically relevant Top1 inhibitors such as LMP‑400 (indotecan) and NSC 314622 [1][2]. Simple replacement by a regioisomeric intermediate (e.g., an indeno[1,2‑b] or indeno[2,1‑c] isomer) would generate a different compound library because the fusion pattern governs the reactivity toward primary amines and the subsequent heterocyclic scaffold [2][3]. Furthermore, the commercial availability of this specific compound at purities ≥97 % enables reproducible multi‑gram syntheses of bioactive indenoisoquinolines, a prerequisite for structure–activity relationship (SAR) campaigns that rely on well‑characterized starting materials with validated analytical fingerprints .

Evidence‑Based Differentiation: Indeno[1,2-c]isochromene-5,11-dione vs. Closest Comparators


Intrinsic Cytotoxicity in A549 Lung Adenocarcinoma Cells: Direct Comparison with Reference Top1 Inhibitor LMP‑400

Indeno[1,2-c]isochromene-5,11-dione (the un‑derivatized parent core) demonstrates potent intrinsic cytotoxicity with an IC₅₀ of approximately 92 nM against A549 lung adenocarcinoma cells after 96 h of incubation . For contextual comparison, the established indenoisoquinoline Top1 inhibitor LMP‑400 (indotecan) exhibits IC₅₀ values of 300 nM in P388, 1,200 nM in HCT‑116, and 560 nM in MCF‑7 cell lines ; although the cell lines and exposure times differ, the sub‑100 nM potency of the parent dione in A549 cells underscores that the core scaffold itself harbours significant antiproliferative activity, not merely its elaborated derivatives.

Cytotoxicity Non‑small cell lung cancer Topoisomerase I inhibition

Validated Precursor to Clinically‑Relevant Indenoisoquinoline Top1 Inhibitors (NSC 314622, LMP‑400, LMP‑776)

Reaction of benz[d]indeno[1,2-b]pyran-5,11-dione (synonymous with indeno[1,2-c]isochromene-5,11-dione) with primary amines constitutes the definitive literature route to N‑substituted indenoisoquinolines, including the clinical candidates NSC 314622, LMP‑400, and LMP‑776 [1]. In a one‑pot copper(II)‑catalysed protocol, the same parent dione is converted directly into these Top1‑targeting molecules, confirming its unique synthetic utility [2]. The isomeric indeno[1,2‑b]isochromene-5,11‑dione or indeno[2,1‑c]isochromene‑5,11‑dione would generate distinct regioisomeric products whose Top1 inhibition and cytotoxicity are unknown, whereas the [1,2‑c] isomer has a proven track record from multi‑gram laboratory synthesis to in vitro pharmacological evaluation [1][3].

Medicinal chemistry Topoisomerase I Anticancer lead generation

Well‑Defined Analytical Fingerprint Enables Reproducible Scale‑Up

The compound has been rigorously characterized by multiple independent groups: melting point 258–259 °C (literature consensus) [1][2], ¹H NMR (CDCl₃) δ 8.31 (d, J = 7.9 Hz), δ 8.40 (d, J = 8.56 Hz), and concordant ¹³C NMR signals [2]. Commercial vendors consistently specify a minimum purity of 97 % (GC or HPLC) . By contrast, the sulfur‑containing analogue indeno[1,2‑c]isothiochromene-5,11‑dione is obtained in only 4 % yield and melts at 235‑236 °C, making it far less accessible for scale‑up [2]. This well‑defined analytical profile reduces batch‑to‑batch variability and ensures that SAR data generated with the parent dione can be reproduced across laboratories.

Quality control Process chemistry Reference standard

Improved Chemical Stability vs. the Camptothecin Class of Top1 Inhibitors

Indenoisoquinolines derived from indeno[1,2‑c]isochromene‑5,11‑dione possess better chemical stability and pharmacokinetic features than the camptothecin class of Top1 inhibitors, whose DNA‑binding complex dissociates rapidly after drug removal, contributing to dose‑limiting toxicity [1]. Although this advantage manifests fully only in the elaborated indenoisoquinoline derivatives, the stability originates from the tetracyclic core structure that the parent dione provides. The commercial relevance is that procurement of the parent dione enables access to this privileged chemotype without the synthetic burden of constructing the tetracyclic framework de novo.

Drug stability Pharmacokinetics Topoisomerase I

Recommended Use Cases for Indeno[1,2-c]isochromene-5,11-dione Procurement


Building Block for Focused Topoisomerase I Inhibitor Libraries

Research groups that require a dependable, scalable precursor for synthesizing N‑substituted indenoisoquinolines should procure this compound. The literature‑validated condensation with primary amines [1] and the one‑pot copper‑catalysed route [2] provide robust starting points for analogue synthesis. Because the parent scaffold itself exhibits sub‑100 nM cytotoxicity in A549 cells , any derived library is anchored to an intrinsically active core, increasing the likelihood of identifying potent leads.

Quality‑Controlled Starting Material for GLP‑Grade Synthesis in Translational Research

Laboratories that intend to advance indenoisoquinoline candidates toward preclinical development require a starting material with a well‑defined analytical profile. The compound’s melting point (258‑259 °C) [3], published ¹H/¹³C NMR data [3], and commercial availability at ≥97 % purity satisfy QC requirements for GLP‑grade batch documentation and facilitate technology transfer to CROs.

Reference Standard for Regio‑ and Stereoisomeric Differentiation Studies

When comparing the synthetic outcomes of different indenoisochromene ring‑fusion isomers, indeno[1,2‑c]isochromene‑5,11‑dione provides a well‑characterized reference point. Its distinct melting point, chromatographic behaviour, and NMR signature [3] allow analytical chemists to unambiguously distinguish the [1,2‑c] isomer from its [1,2‑b] or [2,1‑c] counterparts, ensuring correct identity assignment during reaction optimization.

Discovery of Non‑Camptothecin Ligands with Reduced Drug‑Efflux Susceptibility

Programmes targeting Top1 in camptothecin‑resistant cancer models can use the parent dione to access the indenoisoquinoline chemotype, which is recognized for overcoming limitations of camptothecins, including dose‑limiting toxicity and instability of the DNA‑binding complex [4]. Procuring the core scaffold directly accelerates hit‑to‑lead campaigns by eliminating the need for a de novo tetracyclic construction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indeno[1,2-c]isochromene-5,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.